molecular formula C8H7FO B045663 2-Fluoro-6-methylbenzaldehyde CAS No. 117752-04-2

2-Fluoro-6-methylbenzaldehyde

Cat. No. B045663
M. Wt: 138.14 g/mol
InChI Key: BGQBJWPZBBMKEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-6-methylbenzaldehyde often involves the reaction of o-fluorobenzaldehydes with other reagents. For instance, the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed as a new practical synthesis of indazoles. This method effectively eliminates competitive reactions and provides a straightforward route to the target compounds (Lukin et al., 2006).

Molecular Structure Analysis

The molecular structure and properties of related fluorobenzaldehydes have been thoroughly studied, including through X-ray diffraction and vibrational spectroscopy. Such studies are supported by computational methods like density functional theory, revealing details about molecular conformations and the influence of halogen substitution on the compound's structure (Mahir Tursun et al., 2015).

Chemical Reactions and Properties

Fluorobenzaldehydes participate in various chemical reactions, highlighting their versatility as synthetic intermediates. For example, reactions involving the cleavage of the aldehyde C–H bond in hydroxybenzaldehydes using a rhodium catalyst system have been demonstrated to proceed with good efficiency, showcasing the potential for creating complex molecules from simple fluorobenzaldehyde precursors (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of fluorobenzaldehydes, such as melting points, boiling points, and solubility, are crucial for their application in various chemical syntheses. Studies using Fourier Transform Infrared Spectroscopy (FT-IR) and Raman spectroscopy provide detailed insights into the vibrational modes of these compounds, which are directly related to their physical characteristics (Sehar Iyasamy et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-6-methylbenzaldehyde, such as reactivity with nucleophiles, electrophiles, and its role in catalysis, are areas of active research. For example, the selective oxidation of aryl alcohols to their corresponding aldehydes and ketones using specific reagents showcases the compound's utility in organic synthesis (M. Kassaee et al., 2004).

Scientific Research Applications

  • Conformational Analysis : A study on the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, including 2-fluorobenzaldehyde compounds, used the lanthanide induced shift (LIS) technique. This research revealed that these compounds are mostly planar, with the trans conformer predominating in most solvents (Abraham et al., 1997).

  • Potential for Biological Activity : A study involving 5-fluoro-2-methylbenzaldehyde (5F2MB) demonstrated its stability and potential for biological activity. The vibrational frequencies and potential energy distributions of this compound were accurately predicted by density functional theory calculations (Iyasamy et al., 2016).

  • Fluorescent pH Sensor : The compound 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) was identified as a highly selective and sensitive fluorescent pH sensor. This probe has a pK(a) value of 6.63, which could be valuable for certain applications (Saha et al., 2011).

  • Biological Properties Alteration : Research on fluorine substituents in norepinephrine, including compounds like 2-fluoronorepinephrine, showed that these alterations change the biological properties of the molecule. Specifically, 2-fluoronorepinephrine acts as a pure beta-adrenergic agonist (Kirk et al., 1979).

  • Synthesis of Pheromone Components : The successful synthesis of 2-Hydroxy-6-methylbenzaldehyde, an alarm and sex pheromone component of astigmatid mites, was achieved with a 44% overall yield. This provides a convenient method for practical applications of these pheromones (Noguchi et al., 1997).

  • Molecular Structure Analysis : The study of the molecular structure of 2-fluoro-4-bromobenzaldehyde (FBB) found that the stable O-trans conformation is preferred over the O-cis and O-trans conformers. This consistency with experimental and theoretical results is significant (Tursun et al., 2015).

  • Reaction Mechanism Study : An ab initio study of the acetalization of 2-methylbenzaldehyde with methanol revealed a pathway for producing 2-methylbenzaldehyde acetal, providing insights into the reaction mechanism and optimized energy from reactant, intermediate products, and product structures (Yusuf & Nasution, 2022).

  • Wastewater Treatment : The XDA-1 macroporous resin was found effective in treating 2-chloro-6-fluorobenzaldehyde manufacturing wastewater, achieving high levels of chemical oxygen demand (COD) removal and purity. This enables pollution control and waste reuse (Xiaohong & Ltd Hangzhou, 2009).

Safety And Hazards

2-Fluoro-6-methylbenzaldehyde is classified as a skin irritant (Category 2), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H315, indicating that it causes skin irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

2-fluoro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBJWPZBBMKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556871
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methylbenzaldehyde

CAS RN

117752-04-2
Record name 2-Fluoro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Ding, W Hua, M Liu, F Zhang - Organic Letters, 2020 - ACS Publications
… Although 2-fluoro-6-methylbenzaldehyde was successfully transformed into the desired product 3s in 70% yield, the substrate with a methyl substituent next to the aldehyde group did …
Number of citations: 21 pubs.acs.org
Y Wang, RP Edalji, SC Panchal, C Sun… - Journal of Medicinal …, 2017 - ACS Publications
… Compound 4 was synthesized using the similar synthetic route as for compound 3, substituting 7-fluoro-2,3-dihydro-1H-inden-1-one for 2-fluoro-6-methylbenzaldehyde. The compound …
Number of citations: 12 pubs.acs.org
F Feist, JP Menzel, T Weil, JP Blinco… - Journal of the …, 2018 - ACS Publications
… model o-MBAs and o-MBAs functionalized with linker groups was achieved via a literature adapted one-step procedure from commercially available 2-fluoro-6-methylbenzaldehyde 1. (…
Number of citations: 39 pubs.acs.org
B Wolff, N Jänsch, WO Sugiarto, S Frühschulz… - European Journal of …, 2019 - Elsevier
Human histone deacetylase 8 (HDAC8) is a highly promising target for neuroblastoma and other types of cancer. Several HDAC inhibitors are approved for the treatment of special …
Number of citations: 19 www.sciencedirect.com
K Mizutani, M Kanda, H Sunayama, T Takeuchi… - … of Photochemistry and …, 2022 - Elsevier
A plasmonic chip with a wavelength-size periodic structure coated with silver and silica layers has been applied to sensitive fluorescence observation under a microscope. In this study, …
Number of citations: 1 www.sciencedirect.com
W Dong, Z Hu, Z Wang, B Sun, X Zhang, FL Zhang - Tetrahedron Letters, 2019 - Elsevier
… To explore the feasibility of this strategy, 9,9-dibutyl-2,7-diiodo-9H-fluorene (1a) and 2-fluoro-6-methylbenzaldehyde (2a) were used as model reactants to explore the optimal reaction …
Number of citations: 2 www.sciencedirect.com
A Wang, S Xu, Y Chai, G Xia, B Wang, K Lv… - European Journal of …, 2021 - Elsevier
A series of novel benzothiazinone derivatives containing a N-(amino)piperazine moiety, based on the structure of WAP-1902 discovered in our lab, were designed and synthesized as …
Number of citations: 13 www.sciencedirect.com
T McInally, AC Tinker - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
Hantzsch-type 1,4-dihydropyridine derivatives substituted with highly electron-deficient aryl groups in the 4-position, on treatment with a variety of basic reagents in non-hydroxylic …
Number of citations: 24 pubs.rsc.org

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